2-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}ethan-1-ol
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Overview
Description
2-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}ethan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has a unique structure that makes it valuable for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}ethan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate amine and an alcohol. One common method involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and ethanolamine under acidic conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
2-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methyl-1H-indol-1-yl)ethan-1-ol
- 2-(3-Methyl-1H-pyrazol-1-yl)ethanol
- 3-((1H-Pyrazol-1-yl)methyl)pyrrolidin-3-ol
- 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
Uniqueness
2-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}ethan-1-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H13N3O |
---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
2-[(1-methylpyrazol-3-yl)methylamino]ethanol |
InChI |
InChI=1S/C7H13N3O/c1-10-4-2-7(9-10)6-8-3-5-11/h2,4,8,11H,3,5-6H2,1H3 |
InChI Key |
XXTDGBKKCTWOQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCCO |
Origin of Product |
United States |
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